molecular formula C10H19NO4 B133669 Boc-N-Me-Aib-OH CAS No. 146000-39-7

Boc-N-Me-Aib-OH

Cat. No.: B133669
CAS No.: 146000-39-7
M. Wt: 217.26 g/mol
InChI Key: KPDLITGXUYMJEC-UHFFFAOYSA-N
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Description

Boc-N-Me-Aib-OH, also known as 2-methyl-2-[methyl-(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid, is a derivative of alanine. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of handling. The compound has a molecular formula of C10H19NO4 and a molecular weight of 217.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-N-Me-Aib-OH can be synthesized through the protection of amines using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of 2-methylalanine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out at room temperature and yields the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality. The compound is usually purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-Aib-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-N-Me-Aib-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-N-Me-Aib-OH involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the amine .

Comparison with Similar Compounds

Similar Compounds

  • Boc-N-methyl-aminoisobutyric acid
  • N-Boc-alpha-(methylamino)isobutyric acid
  • Boc-N-Me-Aib-OH

Uniqueness

This compound is unique due to its specific structure, which provides enhanced stability and ease of handling compared to other similar compounds. Its ability to form stable carbamate linkages makes it particularly useful in peptide synthesis .

Properties

IUPAC Name

2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11(6)10(4,5)7(12)13/h1-6H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDLITGXUYMJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370483
Record name Boc-N,2-dimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146000-39-7
Record name Boc-N,2-dimethylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-methylpropanoic acid
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